molecular formula C25H27N3O6S B279588 N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No.: B279588
M. Wt: 497.6 g/mol
InChI Key: RLVXCAZZZSADQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Mechanism of Action

BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of B-cells. N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways such as NF-κB, AKT, and ERK. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has been shown to induce apoptosis and inhibit cell proliferation in CLL, MCL, and DLBCL cell lines. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is its potency and selectivity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the development of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One potential application is in combination therapy with other anti-cancer agents, such as rituximab and venetoclax. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl isothiocyanate to form the thiourea intermediate. The final step involves the reaction of the thiourea intermediate with furfurylamine to form this compound. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[3-[(3,4,5-triethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O6S/c1-4-31-20-13-16(14-21(32-5-2)22(20)33-6-3)23(29)28-25(35)27-18-10-7-9-17(15-18)26-24(30)19-11-8-12-34-19/h7-15H,4-6H2,1-3H3,(H,26,30)(H2,27,28,29,35)

InChI Key

RLVXCAZZZSADQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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